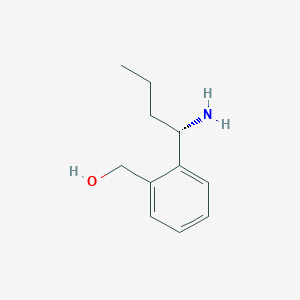

(S)-(2-(1-Aminobutyl)phenyl)methanol

Description

(S)-(2-(1-Aminobutyl)phenyl)methanol is a chiral organic compound characterized by a phenyl ring substituted with a primary aminobutyl group at the ortho position and a hydroxymethyl (-CH₂OH) group. Its stereochemistry is defined by the (S)-configuration at the chiral center of the aminobutyl side chain.

The compound’s molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The hydroxymethyl group contributes to its polarity, likely influencing solubility in polar solvents, while the aromatic ring and alkyl chain may enhance lipid membrane permeability.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

[2-[(1S)-1-aminobutyl]phenyl]methanol |

InChI |

InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m0/s1 |

InChI Key |

SEQXHGREEQIGEJ-NSHDSACASA-N |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1CO)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of (2-(1-Aminob

Biological Activity

(S)-(2-(1-Aminobutyl)phenyl)methanol is a chiral organic compound with potential biological significance. Its structure includes a phenyl group, an amino group, and a hydroxymethyl group, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17NO

- Molecular Weight : Approximately 193.28 g/mol

- IUPAC Name : (2-(1-Aminobutyl)phenyl)methanol

The presence of both an amino and a hydroxymethyl group allows this compound to engage in diverse biochemical interactions, making it a candidate for drug development and therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Enzyme Modulation : The amino group facilitates interactions with active sites on proteins, potentially modulating enzyme activities and signaling pathways.

- Receptor Ligand Activity : Preliminary studies suggest that this compound may act as a ligand for various receptors, impacting metabolic pathways relevant to neurological disorders and inflammation .

Neuroprotective Effects

Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties. These effects may be attributed to the compound's ability to mitigate oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Similarity Level |

|---|---|---|

| (R)-(2-(1-Aminopentyl)phenyl)methanol | C12H19NO | High |

| (R)-(2-(1-Aminohexyl)phenyl)methanol | C13H23NO | Moderate |

| (4-(Aminomethyl)phenyl)methanol | C8H11NO | High |

| (3-(Aminomethyl)phenyl)methanol hydrochloride | C9H12ClN | Moderate |

This table illustrates that while there are several structurally similar compounds, the specific chiral configuration and functional groups of this compound may confer distinct biological activities .

Case Studies

-

Neuroprotection in Cellular Models :

A study investigating the neuroprotective effects of related compounds found that they significantly reduced neuronal death in models of oxidative stress. The mechanism was linked to enhanced antioxidant enzyme activity . -

Inflammation Reduction :

In an experimental model of inflammation, a derivative of this compound showed a marked decrease in inflammatory markers following treatment, suggesting its potential as an anti-inflammatory agent . -

Antibacterial Efficacy :

A comparative study on aminophenol derivatives revealed that certain analogs exhibited MIC values comparable to standard antibiotics against E. coli, highlighting the potential for future exploration of this compound in antibacterial research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (S)-(2-(1-Aminobutyl)phenyl)methanol, we compare it to four related compounds based on functional groups, stereochemistry, and biological relevance (Table 1).

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Diversity The target compound’s hydroxymethyl group distinguishes it from 5-((1S)-1-Aminobutyl)pyridine-2-carbonitrile, which contains a nitrile (-CN) group. This difference could impact reactivity and biological target interactions .

Stereochemical Considerations Both this compound and 5-((1S)-1-Aminobutyl)pyridine-2-carbonitrile exhibit (S)-configuration at the aminobutyl side chain, suggesting shared utility in enantioselective synthesis .

Toxicity and Handling The dibrominated analog () poses documented risks of skin, eye, and respiratory irritation due to bromine’s electrophilic reactivity . The target compound’s primary amine and alcohol groups may present similar hazards, though less severe in the absence of halogens.

Biological Activity While none of the compounds have explicit bioactivity data in the evidence, the aminobutyl-phenyl scaffold in the target compound aligns with pharmacophores seen in CNS-active molecules. In contrast, pyridine or nitrile-containing analogs () might target enzymes like kinases or cytochrome P450 .

Research Implications and Limitations

- Data Gaps: Direct experimental data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence.

- Synthetic Utility: The (S)-configured aminobutyl group positions this compound as a candidate for asymmetric synthesis, analogous to chiral intermediates in .

- Safety: Handling precautions should mirror those for similar amino-alcohols, including PPE to mitigate irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.